molecular formula C20H16Cl2O3 B11151818 9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11151818
M. Wt: 375.2 g/mol
InChI Key: MFTKXNTXUZKPSV-UHFFFAOYSA-N
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Description

9-[(3,4-Dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C20H16Cl2O3 This compound is characterized by its complex structure, which includes a dichlorobenzyl group, a methyl group, and a dihydrocyclopenta[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromenone core, which can be derived from commercially available precursors.

    Formation of the Dihydrocyclopenta[c]chromenone Core: This step involves cyclization reactions under acidic or basic conditions to form the chromenone structure.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, often using dichlorobenzyl chloride and a suitable base.

    Final Coupling: The final step involves coupling the dichlorobenzyl group with the chromenone core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.

    Substitution: The dichlorobenzyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate specific biological pathways makes it a promising candidate for therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of two chlorine atoms on the benzyl group

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

9-[(3,4-dichlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H16Cl2O3/c1-11-7-17(24-10-12-5-6-15(21)16(22)9-12)19-13-3-2-4-14(13)20(23)25-18(19)8-11/h5-9H,2-4,10H2,1H3

InChI Key

MFTKXNTXUZKPSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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